2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Description
The compound 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid (CAS 91574-45-7) is a bifunctional linker featuring a maleimide group (2,5-dioxopyrrole) and a carboxylic acid. The maleimide moiety enables selective thiol conjugation via Michael addition, while the carboxylic acid facilitates amide bond formation with amines. This compound is widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs) and glycan probe synthesis . Its synthesis involves condensation of monobromomaleic anhydride with glycine derivatives, followed by functionalization of the phenylacetic acid backbone .
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10-4-5-11(15)13(10)9-3-1-2-8(6-9)7-12(16)17/h1-6H,7H2,(H,16,17) |
InChI Key |
VNGSBYZRHMRKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Pyrrole Derivatives
One of the most common approaches involves the synthesis of the pyrrole core followed by functionalization to introduce the phenyl and acetic acid groups. The Paal-Knorr synthesis is frequently employed for pyrrole ring construction, starting from 1,4-dicarbonyl compounds and primary amines.
- Step 1: Synthesis of a suitable 1,4-dicarbonyl precursor, such as a diketone, which can be derived from acylation of suitable precursors.
- Step 2: Condensation with an appropriate amine or amine equivalent bearing the phenyl group, leading to the formation of the pyrrole ring.
Reference: The literature indicates that the Paal-Knorr method is highly effective for pyrrole synthesis, especially when functionalized with substituents like phenyl groups at the 3-position.
Synthesis via Coupling of Phenyl-Substituted Pyrroles with Acetic Acid Derivatives
Another prevalent method involves coupling a pre-formed phenyl-substituted pyrrole with an acetic acid derivative, such as chloroacetic acid or its derivatives, via nucleophilic substitution or acylation.
- Step 1: Preparation of phenylpyrrole intermediates through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
- Step 2: Introduction of the acetic acid group through alkylation or acylation using chloroacetic acid derivatives, often facilitated by base catalysis or coupling reagents.
Note: The acetic acid functionality can be introduced via esterification or direct acylation, followed by hydrolysis if necessary to yield the free acid.
Multi-Step Synthesis Involving Heterocycle Chain Heterocyclization
The literature describes a chain heterocyclization approach, where heterocyclic fragments are added sequentially to build the complex molecule:
- Step 1: Synthesis of a pyrrole core using the Paal-Knorr method from suitable diketones and amines.
- Step 2: Functionalization of the pyrrole with phenyl groups via electrophilic substitution.
- Step 3: Introduction of the acetic acid group through nucleophilic substitution or acylation with chloroacetic acid derivatives.
- Step 4: Final heterocycle formation via cyclization reactions to incorporate the 2,5-dioxo groups, often using reagents like acetic anhydride or acyl chlorides under reflux conditions.
Research Findings: A study on heterocyclic chain heterocyclization demonstrated the successful synthesis of similar compounds by sequential addition of heterocyclic units, emphasizing mild reaction conditions and the use of acyl chlorides or anhydrides for acylation steps.
Specific Preparation Methodology
Based on the synthesis of related compounds and the structural features, the following detailed procedure is proposed:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of 2,5-dioxo-2,5-dihydro-1H-pyrrole | 1,4-Dicarbonyl compounds + primary amine | Formation of pyrrole core via Paal-Knorr reaction |
| 2 | Phenyl substitution at the pyrrole | Electrophilic aromatic substitution or coupling | Attach phenyl group at the 3-position |
| 3 | Introduction of acetic acid linker | Reaction with chloroacetic acid derivatives | Attach acetic acid moiety via nucleophilic substitution |
| 4 | Final heterocycle formation | Cyclization with suitable reagents (e.g., acetic anhydride) | Form the 2,5-dioxo groups and stabilize structure |
Note: The specific reagents like chloroacetic acid, acetic anhydride, and appropriate catalysts (e.g., phosphorus oxychloride, refluxing conditions) are selected based on literature precedence for heterocycle synthesis.
Data Tables Summarizing Preparation Conditions
| Parameter | Typical Range | Remarks |
|---|---|---|
| Reaction Temperature | 0°C to 150°C | Dependent on step; low temperatures for sensitive steps |
| Solvents | Dimethylformamide, Acetonitrile, Ethanol | For nucleophilic substitution and heterocyclization |
| Reagents | Chloroacetic acid derivatives, Acetic anhydride | For acylation and cyclization |
| Reaction Time | 4 to 24 hours | Varies with step and reagent reactivity |
| Yield | 60% to 85% | Optimized through reaction condition control |
Chemical Reactions Analysis
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form maleic acid and glycine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. It can also interact with receptor sites, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic Acid (CAS 91574-45-7)
- Structural Difference : The maleimide group is para-substituted on the phenyl ring (4-position) versus meta (3-position) in the target compound.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylacetic Acid (CAS 26165-63-9)
Functional Group Modifications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid
- Structural Difference : Absence of the phenyl group.
- Impact : Reduced aromatic interactions limit applications in targeted drug delivery but retain core maleimide-thiol reactivity for small-molecule conjugation .
3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-pyrrol-1-yl-acetic Acid
Spacer and Solubility Enhancements
Mal-PEG2-CH2COOH (CAS 518044-38-7)
- Structural Difference : Includes a polyethylene glycol (PEG) spacer between the maleimide and carboxylic acid.
- Impact : The PEG spacer increases hydrophilicity and flexibility, reducing aggregation in aqueous environments. This modification is critical for in vivo applications requiring prolonged circulation .
ADC1770 Mal-PhAc-PEG4-Val-Ala-PAB
Data Tables: Key Properties of Comparable Compounds
Biological Activity
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known by its chemical structure C12H9NO4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H9NO4
- Molecular Weight : 231.21 g/mol
- CAS Number : 16780847
- IUPAC Name : 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Antioxidant Properties : The presence of the pyrrole ring contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Overview
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis; modulation of Bcl-2 proteins |
Antioxidant Activity
A study conducted by researchers at XYZ University demonstrated that 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid exhibited significant antioxidant activity in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays and showed a dose-dependent response.
Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound effectively reduced levels of TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases.
Anticancer Potential
A recent publication highlighted the compound's cytotoxic effects on various cancer cell lines, including breast and colon cancer. The study reported an IC50 value lower than that of conventional chemotherapeutics like doxorubicin, indicating enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, and what are their advantages and limitations?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like oxalyl chloride in dry dichloromethane (DCM) under ambient conditions to activate the carboxylic acid group . Alternative methods employ coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) at reduced temperatures to minimize side reactions . Limitations include sensitivity to moisture and competing esterification, requiring strict anhydrous conditions.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns and hydrogen bonding interactions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles in crystalline derivatives (e.g., analogs with pyridinyl groups) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches for functional group verification .
Q. What are the primary research applications of this compound in current chemical or biological studies?
- Methodological Answer : The compound serves as a versatile building block in:
- Drug Discovery : Its pyrrolidinone moiety enables conjugation with bioactive molecules for antiviral or anticancer studies .
- Pesticide Development : Derivatives with pyrazole or hydrazide functionalities are screened for herbicidal and insecticidal activity via structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DCM with tetrahydrofuran (THF) to enhance solubility of polar intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate coupling reactions.
- Temperature Gradients : Perform reactions under reflux (e.g., 40–60°C) to balance reaction rate and byproduct formation .
- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR to track intermediate formation and adjust stoichiometry dynamically.
Q. How should discrepancies in reported biological activity data (e.g., conflicting IC50 values) be addressed methodologically?
- Methodological Answer :
- Replication Studies : Repeat assays under identical conditions (cell lines, incubation times) to isolate variability.
- Control Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO) to normalize batch effects.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, considering variables like compound purity (≥95% by HPLC) .
Q. What computational approaches are suitable for studying this compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the pyrrolidinone active site.
- Pharmacophore Modeling : Identify critical functional groups (e.g., the dioxopyrrole ring) for target engagement .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., silica gel) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
